![molecular formula C17H16ClF3N2O2 B2855016 3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2116281-10-6](/img/structure/B2855016.png)
3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
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Overview
Description
The compound “3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a trifluoromethyl group, and an azepane ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole-containing compounds are often synthesized through condensation reactions . Trifluoromethyl groups can be introduced through various methods, including direct fluorination .Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains an azepane ring, which is a seven-membered saturated ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of one carbon atom bonded to three fluorine atoms .Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Treatment of Human Diseases
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date for their bioactive molecules with target selectivity .
Anticancer Agents
Pyrrolidine and its fused analogs have shown potential as anticancer agents . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Anti-inflammatory Drugs
Pyrrolidine derivatives have also been used in the development of anti-inflammatory drugs . The introduction of the benzhydryl group in position 3 of the pyrrolidine-2,5-dione ring increased the activity in certain tests .
Antiviral Agents
Pyrrolidine and its analogs have shown potential as antiviral agents . The structural diversity of these compounds allows for a wide range of biological activities.
Antituberculosis Agents
Pyrrolidine and its analogs have also been used in the development of antituberculosis agents . The diverse applications of these compounds in therapeutically active compounds make them a valuable resource in medicinal chemistry.
Future Directions
properties
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c18-13-14(22-9-3-1-2-4-10-22)16(25)23(15(13)24)12-7-5-11(6-8-12)17(19,20)21/h5-8H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRIOHAGTAHFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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